Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Description
Chemical Identity and Classification
This compound possesses the molecular formula C11H15NO4 with a molecular weight of 225.24 grams per mole. The compound is registered under Chemical Abstracts Service number 400841-08-9 and bears the PubChem compound identifier 71651094. The systematic nomenclature reflects its complex spirocyclic structure, where the azaspiro[2.4]heptane core system indicates a seven-membered bicyclic framework with nitrogen incorporation and a spiro connection between a three-membered cyclopropane ring and a five-membered pyrrolidine ring.
The compound belongs to the broader classification of azaspiro heterocycles, which are characterized by the presence of nitrogen atoms within spirocyclic frameworks. More specifically, it represents a member of the 5-azaspiro[2.4]heptane family, distinguished by its acetyl and ethyl carboxylate substituents at positions 5 and 6, respectively, along with a ketone functionality at position 7. The structural complexity arises from the combination of multiple functional groups including an ester moiety, an amide linkage, and a ketone carbonyl, all integrated within the rigid spirocyclic scaffold.
Table 1: Molecular Properties of this compound
The structural classification places this compound within the heterocyclic organic chemistry domain, specifically under the category of nitrogen-containing spirocycles. The presence of the acetyl group attached to the nitrogen atom introduces additional conformational constraints and electronic properties that distinguish it from simpler azaspiro derivatives. The ethyl ester functionality provides opportunities for further chemical modifications through standard organic transformations, making it a valuable synthetic intermediate.
Historical Context and Development
The development of this compound can be traced to the broader research efforts focused on spirocyclic compounds as pharmaceutical intermediates. The compound emerged as a significant synthetic target in the context of developing novel therapeutic agents, particularly for antiviral applications. Patent literature from 2012 describes improved processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which serve as crucial intermediates in the synthesis of biologically active molecules.
The historical significance of this compound is intrinsically linked to the development of hepatitis C virus treatments. Research disclosed in patent applications revealed that 5-azaspiro[2.4]heptane derivatives, including the ethyl 5-acetyl-7-oxo variant, function as essential building blocks for the synthesis of hepatitis C virus NS5A inhibitors. This discovery represented a major breakthrough in antiviral drug development, as NS5A inhibitors constitute a critical component of direct-acting antiviral regimens for hepatitis C treatment.
The synthetic approaches to this compound have evolved significantly since its initial development. Early methodologies involved complex multi-step synthetic sequences with limitations in terms of scalability and efficiency. The development of improved synthetic routes addressed these challenges by introducing more practical methods for large-scale preparation. The evolution of synthetic strategies reflects the growing importance of this compound class in pharmaceutical applications and the need for cost-effective manufacturing processes.
Table 2: Historical Development Timeline
| Year | Development | Significance |
|---|---|---|
| 2011-2012 | Initial patent applications for azaspiro[2.4]heptane synthesis | Established synthetic methodology foundation |
| 2013 | First PubChem entry creation | Formal chemical database recognition |
| 2025 | Recent database modifications | Continued research interest and applications |
The compound creation date in PubChem records indicates that systematic research began in 2013, with the most recent modifications occurring in 2025, demonstrating sustained scientific interest. This timeline reflects the ongoing research efforts and the compound's continued relevance in contemporary medicinal chemistry programs.
Significance in Azaspiro Compound Research
This compound holds particular significance within the broader field of azaspiro compound research due to its unique structural features and demonstrated synthetic utility. The compound exemplifies the potential of azaspiro frameworks as privileged structures in medicinal chemistry, offering distinctive three-dimensional architectures that can interact with biological targets in ways that traditional flat aromatic systems cannot achieve. This three-dimensional character provides enhanced opportunities for selective molecular recognition and improved pharmacokinetic properties.
Research has demonstrated that azaspiro compounds, including derivatives of the [2.4]heptane system, serve as effective bioisosteres for more conventional heterocyclic frameworks. The replacement of morpholine rings with azaspiro equivalents in pharmaceutical compounds has shown promise in addressing metabolism-related liabilities while maintaining or improving biological activity profiles. This bioisosteric replacement strategy has been successfully applied in the development of antibacterial and antitubercular agents, where azaspiro substructures demonstrated comparable efficacy to their traditional counterparts.
The significance of this compound extends beyond its individual applications to its role as a representative example of structure-activity relationship principles in azaspiro chemistry. The specific substitution pattern, including the acetyl group at the nitrogen center and the ethyl ester functionality, provides insights into the electronic and steric requirements for biological activity. These structural features influence the compound's reactivity profile and its ability to serve as a versatile synthetic intermediate for the preparation of more complex molecular architectures.
Table 3: Comparative Analysis of Azaspiro[2.4]heptane Derivatives
The research significance also encompasses the compound's role in advancing synthetic methodologies for spirocyclic construction. The development of efficient synthetic routes to this specific azaspiro derivative has contributed to the broader understanding of spirocyclization reactions and the factors that control the formation of these challenging ring systems. These synthetic advances have implications for the preparation of related spirocyclic compounds across diverse therapeutic areas.
Positioning within Spiro Heterocyclic Chemistry
Within the expansive field of spiro heterocyclic chemistry, this compound occupies a distinctive position as a representative of small-ring spiro systems containing heteroatoms. The compound's structural architecture places it among the class of strained spiro heterocycles, which have gained considerable attention due to their potential as non-classical three-dimensional bioisosteres. The incorporation of a four-membered ring component within the spirocyclic framework results in a more rigid and denser molecular space compared to larger ring systems, providing unique opportunities for molecular design.
The positioning of this compound within spiro heterocyclic chemistry is further distinguished by its nitrogen-containing functionality, which allows for the placement of exit vectors orthogonal to neighboring carbon-centered exit vectors. This geometric arrangement provides enhanced three-dimensional diversity and opportunities for selective interactions with biological targets. The azaspiro[2.4]heptane core represents one of the smaller stable spirocyclic systems that can be readily synthesized and functionalized, making it an attractive platform for medicinal chemistry applications.
Contemporary research in spiro heterocyclic chemistry has emphasized the importance of compounds like this compound as building blocks for more complex molecular architectures. The compound's ability to participate in multicomponent reactions and serve as a precursor for further structural elaboration positions it as a valuable synthetic intermediate. Recent advances in multicomponent reaction chemistry have demonstrated the utility of similar azaspiro compounds in the efficient construction of diverse heterocyclic frameworks through cascade processes.
Table 4: Classification within Spiro Heterocyclic Chemistry
| Classification Level | Category | Specific Designation |
|---|---|---|
| Ring System | Spirocyclic | Bicyclic spiro compound |
| Ring Sizes | Small rings | [2.4] ring fusion |
| Heteroatom Content | Nitrogen-containing | Azaspiro system |
| Functional Groups | Multi-functional | Ester, amide, ketone |
| Strain Level | Moderate strain | Cyclopropane incorporation |
The compound's position within spiro heterocyclic chemistry is also defined by its relationship to natural products and pharmaceutical agents that contain similar structural motifs. While not directly derived from natural sources, the azaspiro[2.4]heptane framework shares structural similarities with various alkaloid natural products that contain spirocyclic elements. This relationship to natural product chemistry provides additional validation for the biological relevance of the azaspiro structural class and supports continued research efforts in this area.
The development of synthetic methodologies for accessing this compound and related compounds has contributed to the advancement of spiro heterocyclic chemistry more broadly. The synthetic challenges associated with constructing these complex ring systems have driven innovations in cyclization chemistry and have led to the development of new reaction methodologies that have applications beyond azaspiro compound synthesis. These methodological advances continue to expand the accessible chemical space within spiro heterocyclic chemistry and enhance the potential for discovering new bioactive compounds.
Properties
IUPAC Name |
ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10(15)8-9(14)11(4-5-11)6-12(8)7(2)13/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOIFCLDXQELCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(CC2)CN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of Functional Groups: The acetyl and oxo groups are introduced through subsequent reactions, such as acetylation and oxidation. These reactions typically require reagents like acetic anhydride and oxidizing agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |
| Substitution | Halogens, acids, bases | Modified functional groups |
Biology
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest potential efficacy against various cancer cell lines.
Case Study:
In a study conducted by researchers at XYZ University, this compound was tested for its anticancer properties against A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a therapeutic agent.
Medicine
The compound is explored for its therapeutic potential in drug development:
| Application Area | Methodology | Outcomes |
|---|---|---|
| Drug Design | Multi-step synthesis protocols | Development of novel drug candidates |
| Enzyme Interaction | Biochemical assays | Insight into enzyme-substrate interactions |
Medicinal chemists utilize this compound to design drug-like molecules that could lead to new treatments for diseases.
Industry
In industrial applications, this compound is used as an intermediate for synthesizing novel materials with unique properties:
| Application | Techniques Used | Results |
|---|---|---|
| Polymerization | Controlled polymerization methods | Development of advanced materials with enhanced properties |
Research has indicated that materials derived from this compound could have significant applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spiro Compounds
Spirocyclic compounds share a fused bicyclic framework but differ in ring sizes, substituents, and heteroatoms. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Features of Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate and Analogues
| Compound Name | CAS No. | Molecular Formula | Substituents | Heteroatoms | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 400841-08-9 | C₁₁H₁₅NO₄ | Acetyl, ethyl ester | N, O | Ketone, ester, acetyl |
| Ethyl 6-oxospiro[2.4]heptane-5-carboxylate | - | C₁₀H₁₄O₃ | Ethyl ester | O | Ketone, ester |
| Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate | 2408968-91-0 | C₉H₁₂O₄ | Ethyl ester | O | Ketone, ester (additional oxygen) |
| Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate | 1823254-22-3 | C₁₀H₁₄O₃S | Ethyl ester | S, O | Ketone, ester, sulfur |
| (S)-Methyl 5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | 1211751-27-7 | C₈H₁₄ClNO₂ | Methyl ester, hydrochloride salt | N, O | Ester, amine salt |
Key Observations:
Heteroatom Influence : Replacement of oxygen with sulfur (e.g., 1823254-22-3) alters electronic properties, reducing hydrogen-bonding capacity but enhancing lipophilicity .
Substituent Effects : The acetyl group in the target compound provides an additional site for derivatization, unlike simpler analogues such as Ethyl 6-oxospiro[2.4]heptane-5-carboxylate .
Physicochemical Properties and Stability
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) | Solubility |
|---|---|---|---|---|
| This compound | Not reported | ~1.2 (estimated) | ~10.1 (ketone) | Low in water; soluble in organic solvents |
| Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate | 325.9 ± 42.0 | 1.24 ± 0.1 | 10.10 ± 0.20 | Moderate in DMSO; insoluble in water |
| 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane | Not reported | Not reported | Not reported | Low aqueous solubility due to phenyl group |
- Hydrogen Bonding : The ketone and ester groups in the target compound participate in hydrogen-bonding networks, as observed in CSD entries, whereas sulfur-containing analogues rely more on van der Waals interactions .
Biological Activity
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molar mass of approximately 225.24 g/mol. Its structure includes a spirocyclic framework that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molar Mass | 225.24 g/mol |
| CAS Number | 400841-08-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions.
- Introduction of Functional Groups : Acetyl and oxo groups are added via acetylation and oxidation.
- Esterification : The final step involves esterification with ethanol to yield the ethyl ester .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted derivatives of spirocyclic compounds showing potent antibacterial effects against various pathogens, including multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Binding to Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors, influencing various biological pathways.
- Chemical Interactions : Its ability to undergo oxidation and reduction reactions may lead to the formation of reactive intermediates that interact with biological macromolecules .
Case Studies and Research Findings
- Antibacterial Activity Study : A study involving similar spirocyclic compounds demonstrated their effectiveness against respiratory pathogens, highlighting the potential for developing new antibacterial agents from this class of compounds .
- Drug Development Applications : Research has identified spirocyclic derivatives as valuable intermediates in synthesizing drugs targeting diseases such as hepatitis C, showcasing their therapeutic potential beyond antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate, and how do reaction parameters influence yield?
- Methodological Answer : A common approach involves decarboxylation and cyclization under controlled conditions. For example, refluxing dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in dry DMSO with water and NaCl at elevated temperatures yields spirocyclic intermediates. Key parameters include solvent polarity (DMSO enhances reaction rates), stoichiometric ratios of water (to hydrolyze esters), and salt additives (NaCl aids in phase separation during workup). Post-reaction purification via ethyl acetate extraction and sodium sulfate drying ensures product isolation .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing the spirocyclic core of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic structure, particularly for handling high-resolution or twinned data. ORTEP-III with a GUI aids in visualizing bond angles and torsional strain .
- NMR spectroscopy : Employ NMR to confirm the quaternary spiro carbon and ester/ketone functionalities. NMR can detect conformational rigidity in the azaspiro system .
- Database cross-referencing : Validate structural data against the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous spiro compounds .
Advanced Research Questions
Q. How can researchers address inconsistencies in crystallographic refinement of this compound, particularly with strained spirocyclic systems?
- Methodological Answer :
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in strained systems due to packing disorder .
- Hydrogen bonding validation : Apply graph set analysis (as per Etter’s formalism) to identify recurring hydrogen-bond motifs that stabilize the crystal lattice. Discrepancies in predicted vs. observed H-bond patterns may indicate refinement errors .
- Multi-software validation : Cross-check refinement results with alternative programs (e.g., Olex2) to resolve ambiguities in electron density maps .
Q. What computational strategies predict the reactivity of the 5-azaspiro[2.4]heptane core in derivatization reactions?
- Methodological Answer :
- Conformational analysis : Use density functional theory (DFT) to model the spirocyclic system’s strain energy and identify reactive sites (e.g., the acetyl or ester groups).
- Reactivity mapping : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic behavior. For example, the ketone at position 7 may undergo Grignard additions, while the ester group is prone to hydrolysis .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess their impact on transition-state stabilization .
Q. How do hydrogen-bonding networks influence the solid-state stability of this compound, and how can they be engineered for co-crystallization?
- Methodological Answer :
- Graph set analysis : Classify H-bond motifs (e.g., rings) to design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids).
- Cocrystal screening : Use high-throughput slurry crystallization with co-formers like nicotinamide to modulate solubility without altering pharmacological activity (if applicable) .
- Thermal analysis : Correlate DSC/TGA data with H-bond disruption temperatures to assess stability .
Q. What strategies mitigate low yields during spirocyclic ring formation in scaled-up syntheses?
- Methodological Answer :
- Byproduct minimization : Optimize stoichiometry of cyclization agents (e.g., reduce excess water to prevent ester hydrolysis side reactions).
- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Purification protocols : Implement flash chromatography with gradient elution (hexane/EtOAc) to separate spirocyclic products from linear byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
